molecular formula C14H17N5S B14039225 4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine

4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine

Cat. No.: B14039225
M. Wt: 287.39 g/mol
InChI Key: RDZYXHOUZBHQKR-UHFFFAOYSA-N
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Description

4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine is a complex organic compound that belongs to the class of bipyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a methylthio group, and a bipyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine typically involves multi-step reactions. One common method involves the condensation of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-dione with triethyl orthoformate to prepare an intermediate compound. This intermediate is then reacted with an aqueous solution of hydroxylamine hydrochloride and an inorganic base in an organic solvent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that minimize waste and energy consumption. The process typically involves the preparation of key intermediates followed by their conversion to the final product through controlled reactions .

Chemical Reactions Analysis

Types of Reactions

4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of vacuolar protein sorting 34 (Vps34), a class II phosphoinositide 3-kinase involved in autophagosome formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine is unique due to its specific structural features, such as the cyclopropylmethyl and methylthio groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17N5S

Molecular Weight

287.39 g/mol

IUPAC Name

4-(cyclopropylmethyl)-N-methyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C14H17N5S/c1-15-13-17-8-10(12(18-13)7-9-3-4-9)11-5-6-16-14(19-11)20-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,17,18)

InChI Key

RDZYXHOUZBHQKR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)SC

Origin of Product

United States

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